![molecular formula C4H10O5S4 B12528766 [[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid CAS No. 657391-54-3](/img/structure/B12528766.png)
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: is an organosulfur compound with a complex structure It is characterized by the presence of multiple sulfinyl and sulfonyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid typically involves multiple steps, including the oxidation of thiols and the subsequent formation of sulfinyl and sulfonyl groups. One common method involves the use of methanesulfonic anhydride as a promoter for the S-carbonylation of thiols with feedstock acids . This process is metal-, halogen-, and solvent-free, making it an efficient and sustainable approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes. For example, the oxidation of dimethylsulfide using air or chlorine has been employed in the production of related sulfonic acids . These methods are designed to ensure high yield and purity while maintaining safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert sulfinyl groups back to thiols.
Substitution: The sulfinyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various sulfonic acids, thiols, and substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of [[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid involves its ability to interact with various molecular targets through its sulfinyl and sulfonyl groups. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, influencing their function and activity. The compound’s effects are mediated through pathways involving redox reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: can be compared with other similar compounds, such as:
Methanesulfonic acid: A simpler sulfonic acid with similar chemical properties but fewer functional groups.
Methanesulfonyl chloride: An organosulfur compound used in similar synthetic applications but with different reactivity due to the presence of a chloride group.
These comparisons highlight the unique structure and reactivity of This compound , making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
657391-54-3 |
|---|---|
Formule moléculaire |
C4H10O5S4 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
hydroxysulfanyl(methylsulfonylmethylsulfinylmethylsulfinyl)methane |
InChI |
InChI=1S/C4H10O5S4/c1-13(8,9)4-12(7)3-11(6)2-10-5/h5H,2-4H2,1H3 |
Clé InChI |
JKPUYHFHTMBTPZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CS(=O)CS(=O)CSO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
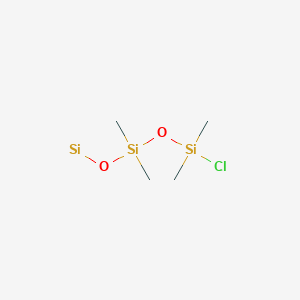
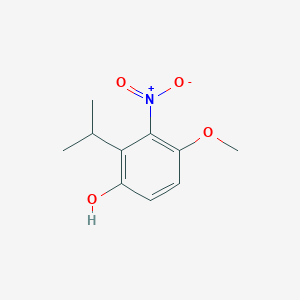
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
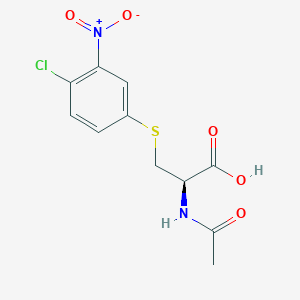
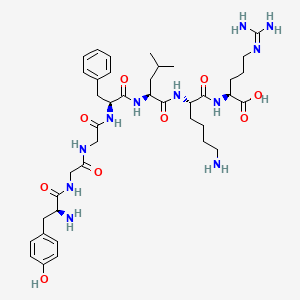
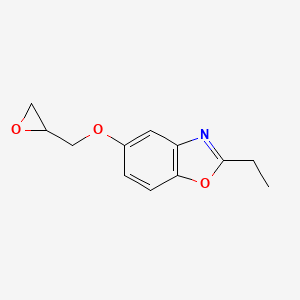
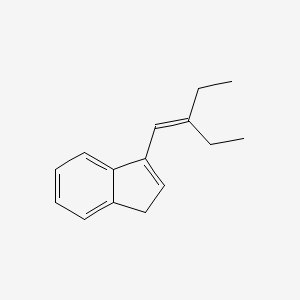
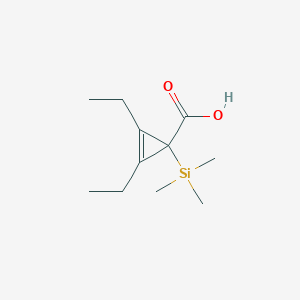

![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
